Methyl 5-((tert-butoxycarbonyl)amino)-4-oxopentanoate
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Overview
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is an organic compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the protection of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 5-amino-4-oxopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification through techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amines or other functionalized derivatives .
Scientific Research Applications
Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
- Methyl (2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
Uniqueness
Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to its specific structure and reactivity. The presence of the Boc group provides stability and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways. Its versatility and ease of deprotection further enhance its utility in research and industrial applications .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-8(13)5-6-9(14)16-4/h5-7H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZSMROMYKZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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